3-(2-NITROPHENYL)-1-(2-PHENOXYACETYL)THIOUREA
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Overview
Description
3-(2-Nitrophenyl)-1-(2-phenoxyacetyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-nitrophenyl)-1-(2-phenoxyacetyl)thiourea typically involves the reaction of 2-nitroaniline with phenoxyacetyl chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or ethanol.
- Temperature: Typically carried out at room temperature or slightly elevated temperatures.
- Catalysts: Bases like triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitrophenyl)-1-(2-phenoxyacetyl)thiourea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenoxyacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thioureas.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 3-(2-nitrophenyl)-1-(2-phenoxyacetyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl and phenoxyacetyl groups may play a role in binding to these targets, while the thiourea moiety could be involved in redox reactions or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simple thiourea compound with diverse applications.
Phenylthiourea: Contains a phenyl group instead of a nitrophenyl group.
Nitrophenylthiourea: Contains a nitrophenyl group but lacks the phenoxyacetyl group.
Uniqueness
3-(2-Nitrophenyl)-1-(2-phenoxyacetyl)thiourea is unique due to the presence of both the nitrophenyl and phenoxyacetyl groups, which may confer distinct chemical and biological properties compared to other thioureas
Properties
IUPAC Name |
N-[(2-nitrophenyl)carbamothioyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-14(10-22-11-6-2-1-3-7-11)17-15(23)16-12-8-4-5-9-13(12)18(20)21/h1-9H,10H2,(H2,16,17,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETZECOXTPTEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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